4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester
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Overview
Description
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a toluenesulfonyl group and an alpha-aminoisobutyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester typically involves multiple steps. One common method includes the reaction of p-toluenesulfonyl chloride with penta(alpha-aminoisobutyryl)methyl alcohol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester involves its ability to interact with specific molecular targets. The toluenesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alpha-aminoisobutyryl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)ethyl ester
- 4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)propyl ester
Uniqueness
4-Toluenesulfonyl-penta(alpha-aminoisobutyryl)methyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
69555-87-9 |
---|---|
Molecular Formula |
C28H45N5O8S |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
methyl 2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[[2-methyl-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C28H45N5O8S/c1-17-13-15-18(16-14-17)42(39,40)33-27(8,9)22(37)31-25(4,5)20(35)29-24(2,3)19(34)30-26(6,7)21(36)32-28(10,11)23(38)41-12/h13-16,33H,1-12H3,(H,29,35)(H,30,34)(H,31,37)(H,32,36) |
InChI Key |
CWJMUQOOFCYXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)OC |
Origin of Product |
United States |
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